3-Bromo-6-methoxy-2,4-dimethylpyridine

Process Chemistry Route Scouting Scale-up

Using uncharacterized pyridine analogs risks synthesis failure in multi-step medicinal chemistry routes. 3-Bromo-6-methoxy-2,4-dimethylpyridine provides a predictable, quantitative halogen-metal exchange at C3, directly enabling the efficient generation of high-affinity PDE9 ligands (0.400 nM potency achieved) and potent chain-breaking antioxidants. The unique 6-methoxy substitution pattern ensures regioselective cross-coupling, de-risking late-stage diversification and accelerating SAR exploration around the 2,4-dimethyl-6-methoxypyridine pharmacophore.

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
CAS No. 819069-57-3
Cat. No. B1279496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methoxy-2,4-dimethylpyridine
CAS819069-57-3
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1Br)C)OC
InChIInChI=1S/C8H10BrNO/c1-5-4-7(11-3)10-6(2)8(5)9/h4H,1-3H3
InChIKeySZDHVOMPLABLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-methoxy-2,4-dimethylpyridine Chemical Profile


3-Bromo-6-methoxy-2,4-dimethylpyridine (CAS 819069-57-3) is a halogenated, tetra-substituted pyridine building block featuring a C3-bromine atom for cross-coupling, a C6-methoxy group, and C2/C4-methyl substituents . Its unique substitution pattern provides a sterically and electronically differentiated scaffold for constructing drug-like molecules, with the bromo-substituent serving as a key synthetic handle for late-stage functionalization via palladium-catalyzed reactions, distinguishing it from simpler mono- or di-substituted analogs [1].

Core Utility Halogenated pyridine building block for late-stage cross-coupling
Differentiated Scaffold Sterically and electronically distinct substitution pattern for drug-like libraries
Synthetic Handle C3-bromine enables predictable Pd-catalyzed functionalization sequences

Generic Substitution Risks for 3-Bromo-6-methoxy-2,4-dimethylpyridine


Directly substituting 3-Bromo-6-methoxy-2,4-dimethylpyridine with a structurally similar analog, such as 3-bromo-2,4-dimethylpyridine (CAS 27063-93-0) or 3-bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7), carries significant risk of synthesis failure in a multi-step route . The critical C6-methoxy group is not merely a spectator; it dramatically alters the electron density of the pyridine ring, influencing the rate and regioselectivity of subsequent metal-catalyzed cross-coupling reactions at C3 [1]. Altering the number or position of methyl groups also changes the compound's steric profile, which can disrupt binding in a biological target or alter the course of a designed transformation, as demonstrated by the distinct antioxidant activities observed in a series of 6-substituted-2,4-dimethyl-3-pyridinols, where specific substitution patterns yielded the most effective chain-breaking antioxidants reported to date [2].

Target Product 3-Bromo-6-methoxy-2,4-dimethylpyridine
Structural Analog 3-bromo-2,4-dimethylpyridine or 3-bromo-6-methoxy-2-methylpyridine
C6-methoxy absence or methyl shift alters ring electronics, which may shift cross-coupling rate and regioselectivity.
Steric profile differences can disrupt target binding or designed transformations; structure-activity profiles may not transfer.

Quantitative Evidence for 3-Bromo-6-methoxy-2,4-dimethylpyridine


O-Methylation Synthesis Route

A robust, two-step synthetic route from commercially available 2-amino-5-bromo-4,6-dimethylpyridine is described. The key intermediate, 5-bromo-4,6-dimethylpyridin-2(1H)-one (7), is obtained in 87% yield [1]. Subsequent O-methylation with Ag2CO3/MeI in CH2Cl2 at room temperature proceeds to give the target compound 3-Bromo-6-methoxy-2,4-dimethylpyridine (8) in 90% isolated yield after a simple filtration and concentration workup, and has been reproduced at the gram scale (5.02 g) [1]. This contrasts with a published alternative route starting from 3-bromo-6-chloro-2,4-dimethylpyridine, which requires a more forcing nucleophilic aromatic substitution using sodium methoxide at 100°C to achieve a comparable 94% yield .

O-Methylation Route
Reported
90% yield
Supports gram-scale procurement with mild, scalable method.
Room-temperature O-methylation; >6x larger scale demo vs. comparator SNAr route.
Process Chemistry Route Scouting Scale-up

Halogen-Lithium Exchange to Aldehyde

The C3-bromine atom undergoes a highly efficient and quantitative low-temperature bromine-lithium exchange. The reaction progress was monitored by TLC and confirmed to be quantitative before proceeding [1]. Subsequent trapping of the 3-lithio species with DMF provides the corresponding aldehyde, 2,4-dimethyl-6-methoxynicotinaldehyde (9), in a high 89% isolated yield over two steps [1]. This sequence demonstrates the predictable and high-fidelity reactivity of the bromide handle, a critical requirement for incorporating this pyridine core into more complex molecules.

Br/Li Exchange Fidelity
Supporting evidence
89% yield
Predictable handle for complex molecule elaboration with high recovery.
Quantitative exchange confirmed by TLC; two-step aldehyde isolation at -78 °C.
Late-Stage Functionalization Medicinal Chemistry Building Block Reactivity

Precursor to Potent PDE9 Inhibitor

This compound is a key starting material described in the patent literature for synthesizing pyridinylpyrazoloquinoline compounds, which are potent phosphodiesterase 9 (PDE9) inhibitors for CNS indications [1]. The specific substitution pattern on this pyridine building block is essential for generating the final pharmacophore. While the building block itself is not active, its incorporation into a specific chemotype led to an inhibitor with a reported IC50 of 0.400 nM against PDE9 [2]. This illustrates the compound's value as an enabling starting material for accessing a high-value, biologically active chemical space.

PDE9 Inhibitor Precursor
Class-level inference
Derived inhibitor IC50: 0.400 nM
Enables access to high-affinity CNS chemical space.
Reported ~5-fold more potent than a related 2 nM chemotype baseline. Patent literature data.
CNS Drug Discovery Phosphodiesterase Inhibitor Medicinal Chemistry

Key Applications for 3-Bromo-6-methoxy-2,4-dimethylpyridine


Antioxidant Pyridinol Library Synthesis

Procurement of this compound is ideally suited for a medicinal chemistry program focused on novel phenolic chain-breaking antioxidants. As described by Wijtmans et al. (2004), 3-Bromo-6-methoxy-2,4-dimethylpyridine serves as the direct, high-yielding precursor to the key nicotinaldehyde intermediate for a series of potent 6-substituted-2,4-dimethyl-3-pyridinols [1].

CNS PDE9 Inhibitor Lead Optimization

This building block is the recommended starting material for programs targeting PDE9 for cognitive disorders, as evidenced by its use in the synthesis of a clinical candidate series. The 0.400 nM potency achieved by a final compound derived from this precursor [2] validates its utility in generating high-affinity ligands, making it a strategic purchase for CNS lead optimization [3].

Diversification via Chemoselective Cross-Coupling

The predictable, quantitative halogen-metal exchange capability at the C3 position [1] makes this compound a superior choice compared to less characterized analogs for creating diverse libraries. Its established reactivity profile de-risks the crucial late-stage diversification step, allowing chemists to efficiently explore structure-activity relationships around the 2,4-dimethyl-6-methoxypyridine scaffold with confidence.

Application
Selection Property
Validation Focus
Antioxidant Pyridinol Library Synthesis
High-yielding aldehyde precursor route
Reproducibility of O-methylation and Br/Li exchange sequence
CNS PDE9 Inhibitor Lead Optimization
Functionalizable core for patent pharmacophore
PDE9 enzyme inhibition assay response and selectivity profile
Diversification via Chemoselective Cross-Coupling
Predictable C3 halogen-metal exchange reactivity
Halogen retention and electrophile trapping scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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